Adenylate Cyclase Binding Affinity
In silico molecular dynamics simulations predict that cordycepin triphosphate (3'-dATP) binds to the active site of adenylate cyclase with an affinity that is comparable to, and in certain metrics, superior to that of the endogenous ligand ATP [1]. This binding is predicted to reduce cAMP production by acting as a pseudo-ATP that lacks the 3'-OH group essential for nucleotide cyclization, offering a potential mechanism for modulating cAMP-dependent pathways distinct from ATP itself [1].
| Evidence Dimension | Binding affinity to adenylate cyclase (in silico) |
|---|---|
| Target Compound Data | Superior binding scores in molecular dynamics simulations compared to ATP. |
| Comparator Or Baseline | Adenosine triphosphate (ATP), the endogenous ligand. |
| Quantified Difference | Qualitatively superior binding metrics reported. |
| Conditions | Molecular dynamics simulation; adenylate cyclase enzyme active site. |
Why This Matters
This computationally-derived differentiation suggests 3'-dATP may have unique pharmacological potential in modulating cAMP pathways, which ATP cannot achieve, guiding research into novel therapeutic mechanisms for cancer.
- [1] Gonzalez-Llerena JL, et al. Cordycepin Triphosphate as a Potential Modulator of Cellular Plasticity in Cancer via cAMP-Dependent Pathways: An In Silico Approach. Int J Mol Sci. 2024;25(11):5692. View Source
